molecular formula C10H14N2O B14814144 4-Cyclopropoxy-N,6-dimethylpyridin-2-amine

4-Cyclopropoxy-N,6-dimethylpyridin-2-amine

Cat. No.: B14814144
M. Wt: 178.23 g/mol
InChI Key: OBWMDMJXTMHTLQ-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,6-dimethylpyridin-2-amine is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.234 g/mol . This compound features a pyridine ring substituted with a cyclopropoxy group and two methyl groups, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,6-dimethylpyridin-2-amine typically involves the reaction of 2,6-dimethylpyridine with cyclopropyl alcohol under specific conditions. The reaction is catalyzed by an acid or base to facilitate the formation of the cyclopropoxy group . The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and product purity. The use of advanced purification techniques such as distillation and crystallization is common to achieve high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,6-dimethylpyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Cyclopropoxy-N,6-dimethylpyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,6-dimethylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,6-dimethylpyridin-2-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyloxy-N,6-dimethylpyridin-2-amine

InChI

InChI=1S/C10H14N2O/c1-7-5-9(13-8-3-4-8)6-10(11-2)12-7/h5-6,8H,3-4H2,1-2H3,(H,11,12)

InChI Key

OBWMDMJXTMHTLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)NC)OC2CC2

Origin of Product

United States

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